molecular formula C16H25NO2S B10972923 2,6-Dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine

2,6-Dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine

Cat. No.: B10972923
M. Wt: 295.4 g/mol
InChI Key: ZOFJNNXCDMMDND-UHFFFAOYSA-N
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Description

1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE typically involves several steps, including the formation of the piperidine ring and subsequent sulfonylation. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can serve as a probe in biochemical assays to study enzyme interactions and protein functions.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE can be compared with other sulfonyl-containing piperidine derivatives:

These comparisons highlight the uniqueness of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE in terms of its structural and functional properties.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2,6-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-12(2)15-8-10-16(11-9-15)20(18,19)17-13(3)6-5-7-14(17)4/h8-14H,5-7H2,1-4H3

InChI Key

ZOFJNNXCDMMDND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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